Theviridoside: A Comprehensive Technical Overview
Theviridoside: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and structural properties of Theviridoside, an iridoid glucoside. The document details its physicochemical characteristics, offers insights into its isolation and characterization, and explores its potential biological activities through putative signaling pathways.
Chemical Identity and Structure
Theviridoside is an iridoid glucoside with the systematic IUPAC name methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate[1]. Its core structure consists of a cyclopenta[c]pyran ring system, characteristic of iridoids, attached to a glucose moiety.
Structural Features
The key structural characteristics of Theviridoside include:
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An iridoid core with a cyclopenta[c]pyran skeleton.
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A β-D-glucopyranosyl unit linked to the iridoid aglycone.
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A methyl ester functional group.
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Multiple hydroxyl groups contributing to its polarity.
The presence of these functional groups suggests potential for various chemical modifications and interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of Theviridoside is presented in Table 1.
| Property | Value | Source |
| CAS Number | 23407-76-3 | [1] |
| Molecular Formula | C₁₇H₂₄O₁₁ | [1] |
| Molecular Weight | 404.37 g/mol | [2][3] |
| Appearance | Powder | [1] |
| Canonical SMILES | COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | [1] |
| InChI Key | LDBMLOLBWUOZGG-DOFVRBEMSA-N | [1] |
Experimental Data
Mass Spectrometry Data
Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for the characterization of Theviridoside. The following tables summarize representative mass spectrometry data.
Table 2: LC-MS Data for Theviridoside ([M+H]⁺, Collision Energy: 20 V)
| m/z | Relative Intensity |
| 323.2001 | 100 |
| 218.9047 | 86.47 |
| 189.0514 | 75.39 |
| 248.9198 | 70.39 |
| 190.9412 | 56.41 |
Table 3: LC-MS Data for Theviridoside ([M+H]⁺, Collision Energy: 40 V)
| m/z | Relative Intensity |
| 140.8956 | 100 |
| 134.9508 | 95.87 |
| 134.9577 | 62.55 |
| 140.8895 | 38.38 |
| 189.0536 | 35.02 |
Experimental Protocols
Isolation of Theviridoside from Cerbera odollam
Objective: To isolate Theviridoside from the leaves of Cerbera odollam.
Materials:
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Dried and powdered leaves of Cerbera odollam.
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Solvents: Water, ethanol, methanol, ethyl acetate, n-butanol, chloroform.
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Stationary phases for chromatography: Silica gel, C18 reversed-phase silica.
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High-Performance Liquid Chromatography (HPLC) system with a preparative column.
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Rotary evaporator.
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Freeze dryer.
Procedure:
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Extraction:
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The dried and powdered leaf material is subjected to extraction with an aqueous or aqueous-alcoholic solvent (e.g., 80% ethanol) at room temperature or with gentle heating.
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The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step aims to separate compounds based on their polarity, with iridoid glycosides typically concentrating in the more polar fractions (e.g., n-butanol).
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Column Chromatography:
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The n-butanol fraction is subjected to column chromatography on a silica gel column.
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The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Preparative HPLC:
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Fractions enriched with Theviridoside are further purified using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
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A gradient of water and methanol or acetonitrile is typically used as the mobile phase.
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The elution is monitored with a UV detector, and the peak corresponding to Theviridoside is collected.
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Structure Elucidation:
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The purity of the isolated compound is confirmed by analytical HPLC.
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The chemical structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).
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Putative Signaling Pathways
While direct experimental evidence detailing the specific signaling pathways modulated by Theviridoside is limited, the anti-inflammatory activity of other iridoid glycosides suggests potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.
Logical Workflow for Investigating Anti-Inflammatory Activity
The following diagram illustrates a general experimental workflow to investigate the anti-inflammatory effects of a compound like Theviridoside.
Caption: A logical workflow for in vitro assessment of Theviridoside's anti-inflammatory potential.
Putative NF-κB and MAPK Signaling Pathways
The following diagram illustrates the general NF-κB and MAPK signaling pathways, which are common targets for anti-inflammatory compounds. It is hypothesized that Theviridoside may exert its effects by modulating these pathways.
Caption: A putative mechanism of Theviridoside's anti-inflammatory action via MAPK and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
